molecular formula C17H13N5 B11841116 4,6-Quinazolinediamine, N-5-isoquinolinyl- CAS No. 899829-96-0

4,6-Quinazolinediamine, N-5-isoquinolinyl-

Cat. No.: B11841116
CAS No.: 899829-96-0
M. Wt: 287.32 g/mol
InChI Key: CYSISYKXNPIVFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE typically involves the reaction of isoquinoline derivatives with quinazoline precursors under specific conditions. One common method includes the condensation of anthranilic acid with amides, followed by cyclization and subsequent functionalization to introduce the isoquinoline moiety . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated quinazolines .

Scientific Research Applications

N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial activities. .

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various kinases, which are enzymes that play crucial roles in cell signaling and proliferation. By inhibiting these kinases, the compound can disrupt cancer cell growth and survival . Additionally, it may interact with other cellular targets, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE stands out due to its unique combination of the isoquinoline and quinazoline moieties, which contribute to its potent biological activities. Its ability to act as a multi-kinase inhibitor and its effective anti-proliferative activity against cancer cell lines make it a valuable compound in medicinal chemistry .

Properties

CAS No.

899829-96-0

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

4-N-isoquinolin-5-ylquinazoline-4,6-diamine

InChI

InChI=1S/C17H13N5/c18-12-4-5-15-14(8-12)17(21-10-20-15)22-16-3-1-2-11-9-19-7-6-13(11)16/h1-10H,18H2,(H,20,21,22)

InChI Key

CYSISYKXNPIVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC3=NC=NC4=C3C=C(C=C4)N

Origin of Product

United States

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